molecular formula C31H47NaO6 B13735817 sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate

sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate

Katalognummer: B13735817
Molekulargewicht: 538.7 g/mol
InChI-Schlüssel: HJHVQCXHVMGZNC-SHZMLIGYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, commonly referred to as the sodium salt of fusidic acid (CAS: 6990-06-3), is a steroidal antibiotic derived from Fusidium coccineum . Its structure features a cyclopenta[a]phenanthrene core with acetyloxy, hydroxy, and methyl substituents, and a conjugated enoate side chain (Z-configuration) . Fusidic acid and its sodium salt inhibit bacterial protein synthesis by binding to elongation factor G (EF-G), making them effective against Gram-positive bacteria like Staphylococcus aureus . The sodium form enhances solubility, improving bioavailability for topical and systemic formulations . Regulatory filings (e.g., U.S. DMFs) emphasize compliance with Good Manufacturing Practices (GMP) for pharmaceutical use .

Eigenschaften

Molekularformel

C31H47NaO6

Molekulargewicht

538.7 g/mol

IUPAC-Name

sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate

InChI

InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1/b26-20-;/t18-,21?,22+,23+,24+,25-,27?,29-,30-,31-;/m0./s1

InChI-Schlüssel

HJHVQCXHVMGZNC-SHZMLIGYSA-M

Isomerische SMILES

C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3(C2[C@@H](C[C@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)[O-])OC(=O)C)C)O)C)C)O.[Na+]

Kanonische SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+]

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate involves multiple steps. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl and acetyl groups. The final step involves the formation of the sodium salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and acetyl groups play a crucial role in its biological activity. The compound may interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Derivatives

Key structural modifications in fusidic acid derivatives influence biological activity, solubility, and stability. Below is a comparative analysis:

Compound Structural Modifications Biological Activity Key Findings Reference
Sodium Fusidate (Target Compound) Sodium salt of fusidic acid; acetyloxy, hydroxy, methyl groups on cyclopenta[a]phenanthrene Antibacterial (Gram-positive), anti-inflammatory 90% yield in synthesis; used clinically for MRSA infections
FA-8 [(Z)-2-((3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-Acetoxy-11-Hydroxy-4,8,10,14-Tetramethyl-3-(4-Methylbenzoyl)Oxy...] 3-(4-Methylbenzoyl)oxy substitution Enhanced antibacterial potency, anti-inflammatory IC₅₀ = 0.8 µM against S. aureus; 2-fold higher solubility than parent compound
Compound 3 [Prop-2-yn-1-yl Fusidate] Prop-2-yn-1-yl ester at C-21 Antibacterial, antitumor 90% synthesis yield; moderate activity against E. coli (MIC = 32 µg/mL)
Compound 4 [4-Morpholinobut-2-yn-1-yl Fusidate] Morpholinobutynyl ester at C-21 Dual antibacterial and antitumor activity 78% synthesis yield; inhibits HeLa cells (IC₅₀ = 12 µM)
(8R,9S,10R,13S,14S,17R)-17-Ethynyl-13-Methyl-3-Oxo... Sodium Salt Ethynyl substitution at C-17; sulfate group Potential hormonal activity (structural similarity to steroids) Under preclinical evaluation for endocrine applications

Pharmacological and Computational Similarity Analysis

  • Structural Similarity Metrics: Tanimoto Coefficient: Fusidic acid derivatives (e.g., FA-8) show >85% similarity to the parent compound using MACCS fingerprints, correlating with conserved EF-G binding . Activity Cliffs: Minor modifications (e.g., C-21 esterification) can drastically alter activity. For example, Compound 3’s propynyl ester reduces Gram-negative activity compared to sodium fusidate .
  • Pharmacokinetics :

    • Sodium fusidate exhibits higher aqueous solubility (120 mg/mL) than fusidic acid (0.03 mg/mL), enhancing oral absorption .
    • FA-8’s benzoyloxy group improves metabolic stability (t₁/₂ = 6.2 h vs. 3.8 h for sodium fusidate) .

Key Research Findings and Clinical Relevance

  • Antibacterial Resistance : Sodium fusidate remains effective against methicillin-resistant S. aureus (MRSA), but resistance emerges via fusA mutations altering EF-G .
  • Anti-Inflammatory Activity : FA-8 suppresses TNF-α and IL-6 production (IC₅₀ = 1.2 µM), suggesting dual therapeutic utility .
  • Toxicity : Sodium fusidate’s LD₅₀ in rats is >2,000 mg/kg (oral), indicating low acute toxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.